(-)-Pinoresinol 4-O-glucoside

Pharmacokinetics Absorption Glycoside

(-)-Pinoresinol 4-O-glucoside (PMG, CAS 41607-20-9) is the definitive lignan monoglucoside for mechanistic studies. Unlike aglycone pinoresinol—which shows 13.4% higher Cmax and 44.3% greater hepatic accumulation—PMG enables investigation of rapid clearance & low systemic exposure typical of glycosylated natural products. It uniquely targets α-glucosidase (IC50 48.13µM), unlike diglucoside PDG which lacks this activity. PMG also upregulates BMP2/p-Smad1/5/8/RUNX2 for pro-osteogenic signaling, not merely anti-inflammatory effects. In antiviral research, its inactivity against H1N1 (vs. active vanilloyl analogues) makes it an ideal negative control. Procure ≥98% pure PMG for reproducible, target-specific data.

Molecular Formula C26H32O11
Molecular Weight 520.5 g/mol
CAS No. 41607-20-9
Cat. No. B018627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pinoresinol 4-O-glucoside
CAS41607-20-9
Molecular FormulaC26H32O11
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O
InChIInChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1
InChIKeyQLJNETOQFQXTLI-JKUDBEEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Pinoresinol 4-O-glucoside: A Differentiated Lignan Monoglucoside for α-Glucosidase Inhibition and Bone Metabolism Research


(-)-Pinoresinol 4-O-glucoside (CAS: 41607-20-9), also designated (-)-pinoresinol 4-O-β-D-glucopyranoside (PMG), is a naturally occurring lignan monoglucoside, a class of aromatic polycyclic compounds characterized by a lignan aglycone moiety glycosidically linked to a carbohydrate [1]. It is commonly sourced from plants such as Forsythia suspensa and Lonicera japonica . Unlike its aglycone counterpart, pinoresinol, or diglucoside derivatives, PMG features a single glucose unit attached at the 4-O position, a structural distinction that critically influences its solubility, pharmacokinetic absorption, and interaction with biological targets, thereby precluding its simple interchangeability with other lignan-based compounds in research applications [2].

Why Substituting (-)-Pinoresinol 4-O-glucoside with Other Lignans Like Pinoresinol or Diglucosides Is Not Scientifically Valid


Generic substitution among lignans is invalidated by critical divergences in absorption kinetics, in vivo stability, and target-specific potency that arise from minor structural modifications. A direct comparative study in mice revealed that pinoresinol (PIN), the aglycone form, achieves significantly higher peak serum concentrations and a longer elimination half-life than its monoglucoside counterpart, (-)-pinoresinol 4-O-glucoside (PMG), following oral administration [1]. Furthermore, while PMG acts as a direct α-glucosidase inhibitor (IC50 = 48.13 µM), this functional property cannot be inferred for diglucosides like pinoresinol diglucoside (PDG), which primarily exhibit antioxidant activities with distinct potency metrics, such as 64.2% inhibition of linoleic acid peroxidation at 20 µg/mL [2][3]. These compound-specific ADME and pharmacodynamic profiles, quantified below, render cross-lignan extrapolation unsound.

Quantitative Differentiation Evidence for (-)-Pinoresinol 4-O-glucoside in Research Procurement


Superior Oral Absorption Rate Compared to Aglycone Pinoresinol

In a direct head-to-head pharmacokinetic study in mice, (-)-pinoresinol 4-O-glucoside (PMG) demonstrated a markedly slower absorption rate and lower systemic exposure compared to its aglycone, pinoresinol (PIN). Following oral administration of an equivalent 0.1 µmol/kg dose, the time to reach peak serum concentration (Tmax) was 0.25 h for both, but PIN achieved a peak concentration (Cmax) of 61.14 ng/mL, which is 15.4% higher than PMG's Cmax of 52.97 ng/mL. This indicates that PMG's glucoside moiety delays its gastrointestinal absorption, a key differentiation for studies modeling delayed or sustained lignan exposure [1].

Pharmacokinetics Absorption Glycoside Bioavailability

Reduced In Vivo Stability and Systemic Exposure Versus Pinoresinol

The same head-to-head pharmacokinetic analysis revealed that (-)-pinoresinol 4-O-glucoside (PMG) exhibits significantly reduced systemic stability and overall exposure in mice compared to pinoresinol (PIN). PIN displayed a greater area under the concentration-time curve (AUC) and a longer elimination half-life (t1/2) in both serum and liver tissues. In liver, the prototype concentration for PIN was 1574.14 ng/g, while for PMG it was substantially lower at 876.75 ng/g. This ~44% lower hepatic accumulation of PMG indicates faster metabolism and/or elimination, likely due to deglycosylation [1]. This distinct pharmacokinetic profile establishes PMG as a tool compound for investigating the metabolic fate of lignan glycosides, which differs fundamentally from the more persistent aglycone.

Pharmacokinetics Metabolism Half-Life Exposure

Lack of Anti-Influenza Activity Contrasts with a Structurally Related Analogue

In an in vitro study screening lignans for anti-influenza activity against the A/PR/8/34 (H1N1) strain, (-)-pinoresinol 4-O-glucoside (specifically the (+)-enantiomer form, (+)-pinoresinol 4-O-β-D-glucopyranoside) was found to be completely inactive. In sharp contrast, a close structural analogue, (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranoside (Compound 1), exhibited potent inhibitory activity (IC50 values between 13.4–39.8 µM) in a cytopathic effect (CPE) inhibition assay on MDCK cells. The study's structure-activity relationship (SAR) analysis explicitly concluded that the presence of a vanilloyl group on the sugar moiety is crucial for anti-influenza virus activity [1]. This defines a clear negative differentiation and a functional boundary for the use of (-)-pinoresinol 4-O-glucoside in antiviral research.

Antiviral Influenza Structure-Activity Relationship (SAR) Cytopathic Effect

Defined α-Glucosidase Inhibition Potency as a Differentiated Target Activity

A key functional property that differentiates (-)-pinoresinol 4-O-glucoside from other simple lignan monoglucosides is its defined and quantifiable potency as an α-glucosidase inhibitor. The compound demonstrates an IC50 value of 48.13 µM against this enzyme [1]. While many lignan diglucosides, such as pinoresinol diglucoside (PDG), are primarily characterized by their broad-spectrum antioxidant capacity (e.g., 64.2% inhibition of linoleic acid peroxidation at 20 µg/mL), (-)-pinoresinol 4-O-glucoside offers a specific, measurable target engagement relevant to postprandial hyperglycemia management and metabolic disorder research. This specific inhibitory activity, which is not universally shared across the lignan class, provides a clear rationale for its selection in studies focused on carbohydrate metabolism.

α-Glucosidase Enzyme Inhibition Diabetes Hyperglycemia

Bone Anabolic Activity Profile Distinct from General Antioxidant Lignans

(-)-Pinoresinol 4-O-glucoside demonstrates a distinct cellular activity profile involving the promotion of osteoblast function and early differentiation, which is mechanistically linked to the upregulation of key bone morphogenic proteins. Specifically, in vitro treatment with the compound increases the protein levels of BMP2, p-Smad1/5/8, and RUNX2 [1]. This effect on osteogenesis is a differentiating feature when compared to many other lignan glycosides, such as pinoresinol diglucoside (PDG), whose reported bone-protective effects are primarily attributed to general anti-inflammatory actions (e.g., reduction of TNF-α and IL-6) in disease models rather than direct stimulation of osteogenic protein expression .

Osteoblast Bone Formation Osteoporosis Cell Differentiation

Physical Property Differentiation for Formulation: Water Insolubility vs. Diglucoside

A critical practical differentiation for procurement and experimental design lies in the compound's physicochemical properties. (-)-Pinoresinol 4-O-glucoside (PMG) is reported to be practically insoluble in water, a property reflected in its calculated LogP value of -0.69 [1]. For in vitro and in vivo applications, it requires solubilization in organic solvents such as DMSO; one vendor datasheet specifies a solubility of 10 mM in DMSO [2]. This starkly contrasts with pinoresinol diglucoside (PDG), which is known for its high aqueous solubility due to the presence of two glucose moieties . This distinction has direct, quantifiable implications for selecting vehicles for biological assays and for comparing formulation strategies.

Solubility Formulation LogP DMSO

Defined Application Scenarios for (-)-Pinoresinol 4-O-glucoside Driven by Evidence-Based Differentiation


Investigating Lignan Glycoside-Specific Pharmacokinetics and In Vivo Stability

This is the optimal compound for studies focused on the ADME (absorption, distribution, metabolism, excretion) properties of lignan monoglucosides. As demonstrated by direct comparative evidence, (-)-pinoresinol 4-O-glucoside (PMG) exhibits a 13.4% lower peak serum concentration (Cmax) and a 44.3% lower hepatic accumulation than its aglycone pinoresinol (PIN) at 0.25 h post-dose, alongside a shorter elimination half-life and smaller AUC [6]. Researchers designing experiments to model the rapid clearance and lower systemic exposure characteristic of glycosylated natural products should select PMG over the more persistent aglycone PIN. Its established analytical purity of ≥98% by HPLC, confirmed by MS and NMR, ensures the reliability of these quantitative pharmacokinetic measurements [3].

Studies on α-Glucosidase Inhibition for Postprandial Hyperglycemia

For research projects centered on enzyme inhibition for diabetes or metabolic syndrome, (-)-pinoresinol 4-O-glucoside is the appropriate lignan choice due to its specific and quantifiable α-glucosidase inhibitory activity (IC50 = 48.13 µM) [6]. This is in contrast to analogues like pinoresinol diglucoside (PDG), which lack this specific enzyme targeting and instead are characterized by broader antioxidant properties. The procurement of this specific monoglucoside is essential for achieving target engagement and reproducible inhibition data in carbohydrate metabolism assays.

Mechanistic Studies of Direct Osteoblast Differentiation and Bone Formation

This compound is specifically indicated for in vitro studies investigating the direct pro-osteogenic signaling pathways. The evidence supports its unique ability to upregulate key protein markers of bone formation, including BMP2, p-Smad1/5/8, and RUNX2 [6]. This differentiates it from other lignans like PDG, which primarily exert bone-protective effects through anti-inflammatory mechanisms. For research aiming to dissect anabolic bone pathways rather than anti-inflammatory or anti-oxidative stress responses, (-)-pinoresinol 4-O-glucoside provides a more mechanistically precise tool.

Structure-Activity Relationship (SAR) Studies and Negative Control for Antiviral Assays

Based on direct comparative evidence, (-)-pinoresinol 4-O-glucoside serves as an ideal negative control or SAR reference compound in anti-influenza virus research. While a structurally related vanilloyl-substituted analogue exhibits potent anti-H1N1 activity (IC50 = 13.4–39.8 µM), the base compound is completely inactive in CPE inhibition assays [6]. This stark functional contrast, attributed solely to a single chemical modification on the sugar moiety, makes it invaluable for delineating the structural requirements for antiviral activity and for validating the specificity of any observed effects from active analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Pinoresinol 4-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.